molecular formula C7H16O3S B1605160 1-Butanesulfonic acid, 1-methylethyl ester CAS No. 91284-46-7

1-Butanesulfonic acid, 1-methylethyl ester

Cat. No. B1605160
CAS RN: 91284-46-7
M. Wt: 180.27 g/mol
InChI Key: NWTTVCBRIISXCG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in hydrogen bonding with each other, which results in lower boiling points compared to their carboxylic acid counterparts. They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .

Scientific Research Applications

Ionic Liquids and Plastic Crystal Behavior

Research on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, including variants related to 1-Butanesulfonic acid, 1-methylethyl ester, has highlighted their potential as ionic liquids and solid electrolytes. These compounds demonstrate significant thermophysical characteristics, low melting points, and substantial electrochemical windows, making them suitable for various applications, including electrolytes in batteries and other electrochemical devices (Forsyth et al., 2006).

Catalysis in Biodiesel Synthesis

Polypyrrole functionalized by sulfonic acid synthesized through the polymerization of N-butanesulfonic acid pyrrole exhibits high catalytic activity in the transesterification of rapeseed oil for biodiesel production. This development highlights the compound's efficiency as a catalyst, achieving high yields while presenting a potential for "green" chemistry applications (Jian Tang & X. Liang, 2015).

Antimicrobial and Antifungal Activities

New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, synthesized using 1,3-propane and/or 1,4-butane sultone, have been evaluated for their antimicrobial and antifungal activities. These derivatives have shown promising results against Gram-positive bacteria, Gram-negative bacteria, and fungi, indicating their potential in developing new antimicrobial agents (Fadda et al., 2016).

Safety And Hazards

1-Butanesulfonic acid, 1-methylethyl ester should be handled with care to avoid contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

propan-2-yl butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3S/c1-4-5-6-11(8,9)10-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTTVCBRIISXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238479
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanesulfonic acid, 1-methylethyl ester

CAS RN

91284-46-7
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091284467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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